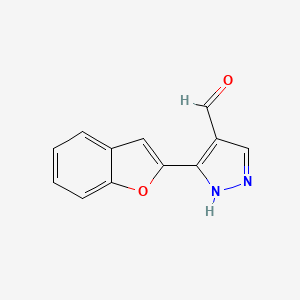

3-(1-苯并呋喃-2-基)-1H-吡唑-4-甲醛

描述

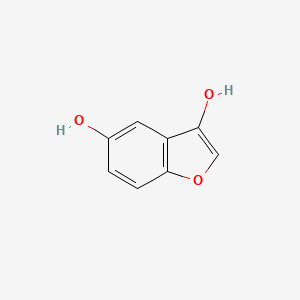

“3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a benzofuran moiety. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .Chemical Reactions Analysis

The compound “3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” can be used as a precursor for the synthesis of a series of novel heterocycles by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives .科学研究应用

新型杂环的合成

- 该化合物可用作合成一系列新型杂环的前体。通过与 3-氧代-3-苯基丙腈、2-氰乙硫酰胺和各种酰肼等不同的化学物质反应,它产生新的化合物。这些合成产物通过光谱方法(包括 X 射线晶体结构)得到结构确认,表明其在产生多样分子结构方面的多功能性 (Baashen、Abdel-Wahab 和 El-Hiti,2017)。

抗肿瘤活性

- 3-(1-苯并呋喃-2-基)-1H-吡唑-4-甲醛的衍生物已被合成并研究其抗肿瘤特性。这些衍生物经历环缩合反应,形成具有潜在抗肿瘤活性的化合物。包括分子对接在内的初步研究表明,其中一些化合物是胸苷酸合酶等关键酶的抑制剂。此外,还对它们对肝癌细胞系的细胞毒活性进行了评估,并将其与 5-氟尿嘧啶等标准药物进行了比较 (El-Zahar 等人,2011)。

抗菌和抗氧化特性

- 含有 3-(1-苯并呋喃-2-基)-1H-吡唑-4-甲醛部分的官能化衍生物显示出显着的抗菌和抗氧化活性。这些化合物通过一系列反应合成,对病原体表现出不同程度的抗菌活性,并表现出与丁基羟基茴香醚 (BHA) 等标准相当的抗氧化特性。这表明它们在开发新的抗菌和抗氧化剂中的潜在用途 (Rangaswamy 等人,2017)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the compound “3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” may have potential applications in drug discovery and development.

作用机制

- The primary target of benzofuran-pyrazole aldehyde is not explicitly mentioned in the literature. However, we know that benzofuran compounds, in general, have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Target of Action

Biochemical Pathways

- The compound’s effects may involve multiple pathways. For instance:

- Benzofuran derivatives have been investigated for their potential as anticancer agents . They may interfere with cell cycle progression, DNA replication, or protein synthesis. Benzofuran compounds could disrupt bacterial cell membranes or inhibit essential enzymes. Benzofuran derivatives may scavenge free radicals and protect against oxidative stress.

Its diverse biological activities make it an intriguing compound for future investigations . 🌟

生化分析

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, a complex benzofuran derivative has been found to have anti-hepatitis C virus activity

Cellular Effects

Some benzofuran derivatives have been found to have cytotoxic activity in various cancer cell lines . They have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells

Molecular Mechanism

Some benzofuran derivatives have been found to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUKJWRMPVVNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

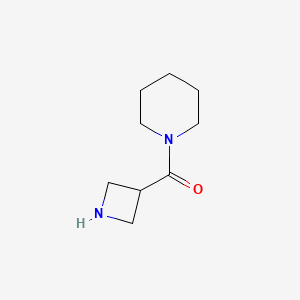

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)